Ethyl 3-pyridylacetate

Overview

Description

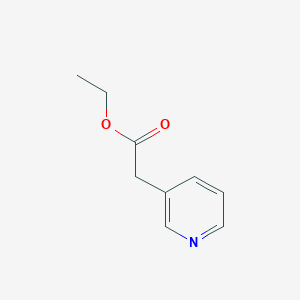

Ethyl 3-pyridylacetate (CAS No. 39931-77-6) is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Its IUPAC name is ethyl 2-(pyridin-3-yl)acetate, and it features a pyridine ring substituted at the 3-position with an ethoxycarbonylmethyl group. Key physical properties include:

- Boiling Point: 80°C at 0.4 mmHg .

- Density: 1.086 g/mL at 25°C .

- Solubility: Slightly soluble in chloroform and methanol, insoluble in water .

- Refractive Index: 1.500 (at 20°C) .

The compound is used as a precursor in synthesizing pharmaceuticals, agrochemicals (e.g., fungicidal acrylates ), and heterocyclic structures . Its stability under oxidative conditions, unlike its structural isomers, makes it unique in reaction design .

Preparation Methods

Esterification of 3-Pyridylacetic Acid

The most straightforward route to ethyl 3-pyridylacetate involves the esterification of 3-pyridylacetic acid with ethanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

Reaction Conditions and Optimization

-

Catalyst : Concentrated H₂SO₄ (10 mol%)

-

Solvent : Excess ethanol acts as both reactant and solvent.

-

Temperature : Reflux at 78°C for 6–12 hours.

-

Yield : Typically 70–85% after purification by distillation or column chromatography.

While this method is widely used in industrial settings, the availability of 3-pyridylacetic acid remains a bottleneck. Synthesizing the acid precursor often requires additional steps, such as the hydrolysis of nitriles or Grignard reactions involving pyridine derivatives.

Palladium-Catalyzed Cross-Coupling

A modern approach leverages palladium-catalyzed cross-coupling to construct the pyridyl-acetate framework. This method, adapted from the synthesis of ethyl 2-cyano-2-pyridin-3-yl-acetate , involves coupling 3-pyridyl halides with ethyl cyanoacetate.

Reaction Mechanism and Protocol

The reaction employs a Pd(II) catalyst (e.g., palladium diacetate) with a bidentate ligand (1,1'-bis(diphenylphosphino)ferrocene) to facilitate oxidative addition and transmetallation. Key steps include:

-

Substrates : 3-Pyridyl bromide and ethyl cyanoacetate.

-

Base : Potassium tert-butylate (1.2 equivalents) in 1,4-dioxane.

-

Temperature : 70°C for 12 hours under inert atmosphere.

Data Table 1: Palladium-Catalyzed Cross-Coupling Parameters

This method offers excellent regioselectivity and functional group tolerance, making it suitable for complex substrates. However, the use of toxic palladium catalysts and high temperatures may limit its appeal for large-scale applications.

Alkylation Strategies

Alkylation of pyridylacetate precursors represents another viable route. A patent detailing the synthesis of 2,6-dioxopiperidine derivatives provides insights into analogous reactions for ethyl 4-pyridylacetate, which can be adapted for the 3-isomer.

Sterically Bulky Base-Mediated Alkylation

-

Substrate : 3-Pyridylacetic acid alkyl ester.

-

Alkylating Agent : Ethyl iodide (1.1 equivalents).

-

Base : Potassium tert-butoxide (1.1 equivalents) in tert-butanol.

-

Temperature : 45°C, exothermic reaction.

Data Table 2: Alkylation Optimization

This method’s efficacy hinges on the steric bulk of the base, which minimizes side reactions like over-alkylation. Post-alkylation cyclization with acrylamide further enhances molecular complexity, though this step is optional for this compound synthesis.

Alternative Synthetic Routes

Nucleophilic Substitution

Reaction of 3-pyridylacetyl chloride with ethanol provides a high-yielding pathway:

-

Conditions : Anhydrous ethanol, room temperature, 2 hours.

-

Yield : >90% (theoretical, requires anhydrous conditions).

Enzymatic Esterification

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Advantages include mild conditions (30–40°C) and minimal waste, though industrial adoption remains limited.

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Esterification | 70–85% | Low | High |

| Palladium Cross-Coupling | 85% | High | Moderate |

| Alkylation | 56–70% | Moderate | High |

| Nucleophilic Substitution | >90% | Moderate | High |

-

Esterification is cost-effective but relies on precursor availability.

-

Palladium Catalysis offers high yields but involves expensive catalysts.

-

Alkylation balances scalability and yield, though optimization is required for the 3-isomer.

Chemical Reactions Analysis

Types of Reactions: Cobalt chloride undergoes various chemical reactions, including:

Oxidation: Cobalt chloride can be oxidized to form cobalt(III) chloride.

Reduction: It can be reduced back to cobalt metal using reducing agents like hydrogen gas.

Substitution: Cobalt chloride can undergo ligand exchange reactions, where chloride ions are replaced by other ligands such as ammonia or water.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like chlorine gas or potassium permanganate.

Reduction: Using hydrogen gas or other reducing agents.

Substitution: Using ligands like ammonia in aqueous solutions.

Major Products:

Oxidation: Cobalt(III) chloride.

Reduction: Cobalt metal.

Substitution: Various cobalt complexes depending on the ligands used

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-pyridylacetate, with the molecular formula and a molecular weight of approximately 165.19 g/mol, is classified as an ester. Its structure features a pyridine ring linked to an acetate group, which influences its chemical reactivity and biological activity .

Medicinal Chemistry

This compound has garnered interest for its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for further studies in pain management therapies.

Case Study: Anti-Inflammatory Activity

A study explored the compound's effects on cellular pathways related to inflammation. Results demonstrated that this compound could modulate inflammatory responses, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives that possess biological activity.

Synthesis Pathways

Several synthesis methods have been documented:

- N-Oxidation : this compound is oxidized to form N-oxides, which can then participate in further nucleophilic substitution reactions .

- Chlorination : The compound can be chlorinated to produce derivatives such as ethyl 2-chloro-3-pyridylacetate, which are precursors for synthesizing more complex molecules .

Biological Activities

Research has highlighted various biological activities associated with this compound:

This compound is classified under specific safety categories due to its irritant properties. It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks .

Mechanism of Action

Cobalt chloride exerts its effects primarily by stabilizing hypoxia-inducible factor 1α (HIF-1α), a transcription factor that regulates the cellular response to low oxygen levels. By inhibiting prolyl hydroxylases, cobalt chloride prevents the degradation of HIF-1α, leading to its accumulation and activation of hypoxia-responsive genes. This mechanism is utilized in research to study cellular responses to hypoxia .

Comparison with Similar Compounds

Structural Isomers: Pyridylacetate Esters

Ethyl 3-pyridylacetate differs from its 2- and 4-pyridyl isomers in reactivity and electronic properties due to the pyridine ring’s substitution pattern.

Key Findings :

- The 2-pyridyl isomer is highly reactive due to favorable formation of pyridinium intermediates during oxidation .

- The 3-pyridyl isomer ’s inertness under similar conditions suggests steric or electronic hindrance at the 3-position .

- The 4-pyridyl isomer exhibits intermediate reactivity, likely due to reduced resonance stabilization of intermediates .

Ester Group Variations

Replacing the ethyl group with smaller or bulkier esters alters synthesis yields and applications.

Key Insight : Methyl esters are often preferred for cost-effective scaling, while ethyl esters provide better stability in prolonged reactions .

Comparison with Non-Pyridyl Acetate Esters

Ethyl Acetoacetate

- Structure: Keto-enol tautomer (CH₃COCH₂COOC₂H₅).

- Reactivity: Exhibits keto-enol tautomerism, enabling diverse alkylation/acylation reactions .

- Applications : Pharmaceuticals, dyes, and fragrances .

Contrast : Unlike this compound, Ethyl acetoacetate’s tautomerism limits its use in reactions requiring strict regioselectivity.

Ethyl 2-Phenylacetoacetate

Biological Activity

Ethyl 3-pyridylacetate, a compound characterized by its pyridine ring and an ethyl acetate functional group, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derived from pyridine, which is known for its ability to participate in nucleophilic substitution reactions due to the presence of an active methylene group. Its chemical structure can be represented as follows:

This compound exhibits a boiling point of approximately 80 °C at reduced pressure and a density of 1.086 g/mL at 25 °C, indicating its volatility and solubility characteristics that are relevant for biological assays.

Target Interactions

This compound primarily interacts with the α4β1 integrin, a cell adhesion molecule implicated in various physiological processes including immune response and tissue development. The compound acts as an antagonist, inhibiting this integrin's function, which can lead to altered cell adhesion and migration patterns.

Biochemical Pathways

The inhibition of α4β1 integrin by this compound affects several biochemical pathways associated with inflammation and immune cell trafficking. This modulation can have implications in conditions such as autoimmune diseases and cancer metastasis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, compounds synthesized from this precursor have shown activity against a range of microorganisms including Gram-positive bacteria, Gram-negative bacteria, and fungi such as Candida albicans. These derivatives were tested in vitro and demonstrated significant inhibitory effects on microbial growth .

Cytotoxicity and Antiviral Properties

In addition to antimicrobial properties, derivatives of this compound have been evaluated for cytotoxicity against various cancer cell lines. Some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for development as anticancer agents. Furthermore, antiviral activity against HIV-1 has also been reported for certain derivatives .

Study on Antimicrobial Derivatives

A study conducted by researchers synthesized thirty-six novel heterocyclic derivatives from this compound. These compounds were evaluated for their antimicrobial efficacy against several bacterial strains and fungi. The results indicated that certain derivatives exhibited potent activity, particularly those incorporating the 1,2,4-triazole moiety, known for its antifungal properties .

| Compound | Activity Against | Notes |

|---|---|---|

| Derivative A | Gram-positive bacteria | IC50: 15 µg/mL |

| Derivative B | Gram-negative bacteria | IC50: 20 µg/mL |

| Derivative C | Candida albicans | IC50: 10 µg/mL |

Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings revealed that some compounds induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-pyridylacetate, and how can reaction conditions be optimized?

this compound is commonly synthesized via condensation reactions. One validated method involves reacting sodium hydride (55% dispersion) with this compound in benzene under reflux, followed by ethyl formate addition at 15°C. This yields Ethyl 2-Formyl-2-(3-pyridyl)acetate with an 80% yield after recrystallization . Optimization requires strict temperature control (5–15°C) to minimize side reactions and ensure purity >97% . Alternative routes using pyridylacetic acid esterification with ethanol under acidic catalysis are also reported, but yields depend on solvent choice (e.g., toluene for azeotropic water removal) .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

- NMR Spectroscopy : -NMR peaks at δ 1.20 (t, CH), 4.13 (q, CH), and aromatic protons between δ 7.33–8.55 confirm the pyridyl and ester moieties .

- IR Spectroscopy : Absorbance at 1702 cm (ester C=O) and 2470 cm (enol form) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS identifies volatile impurities .

- Physical Properties : Density (1.086 g/mL at 25°C) and refractive index (n = 1.500) should match literature values .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and sensitive to light. Storage under inert atmosphere (argon or nitrogen) at room temperature in amber glass vials is recommended. Degradation products (e.g., hydrolyzed pyridylacetic acid) can form if exposed to moisture, detectable via -NMR δ 8.02 (enol proton) .

Advanced Research Questions

Q. How does this compound participate in enantioselective synthesis, and what are the mechanistic implications?

The lithium enolate of this compound N-oxide undergoes stereospecific displacement with chiral aryl-heteroaryl tosylates, yielding trisubstituted methanes with inversion of configuration. This reaction is critical for synthesizing PDE4 inhibitors like L-869,297. Mechanistic studies suggest a single-electron transfer (SET) pathway, supported by DFT calculations and kinetic isotope effects .

Q. What contradictions exist in spectroscopic data for this compound derivatives, and how can they be resolved?

Discrepancies in -NMR chemical shifts (e.g., δ 8.02 for enolic protons) may arise from tautomerism between keto and enol forms, influenced by solvent polarity. In DMSO-d, the enol form dominates, while CDCl favors the keto form. Researchers should standardize solvent systems and compare data across multiple sources .

Q. How can this compound be utilized in constructing heterocyclic scaffolds with medicinal relevance?

The active methylene group enables cyclocondensation with electrophiles:

- Thiophene Synthesis : Reacting with carbon disulfide under basic conditions forms ketene dithioacetals, which cyclize to 3-pyridyl-substituted thiophenes .

- Piperidine Derivatives : Catalytic hydrogenation of the pyridine ring yields 3-vinylpiperidine, a precursor for alkaloid analogs .

- Salicylate Derivatives : Condensation with ethyl phenylpropiolate produces polysubstituted salicylates, potential kinase inhibitors .

Q. What are the limitations of using this compound in large-scale reactions?

Challenges include:

- Byproduct Formation : Excess NaH in synthesis can lead to over-alkylation; stoichiometric control and quenching with ice-cold HCl are critical .

- Purification Difficulty : Silica gel chromatography is required for isolating pure products due to polar byproducts .

- Safety : The compound is classified as a respiratory irritant (H335); use fume hoods and personal protective equipment (PPE) .

Q. Methodological Recommendations

- Data Reproducibility : Include raw NMR/IR spectra in supplementary materials and cite instrument models (e.g., Bruker 400 MHz NMR) .

- Statistical Analysis : Report yield variations (±5%) across triplicate experiments and use ANOVA for comparing synthetic routes .

- Literature Comparison : Contrast synthetic yields and spectral data with prior studies (e.g., CAS Common Chemistry vs. DTP/NCI entries) .

Properties

IUPAC Name |

ethyl 2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWXYCRIAGBAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192984 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39931-77-6 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39931-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039931776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PYRIDYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA77BEX7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.